molecular formula C24H26O3 B14259018 6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate CAS No. 345903-05-1

6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate

Cat. No.: B14259018
CAS No.: 345903-05-1
M. Wt: 362.5 g/mol
InChI Key: KQOHNGAEQRPWMJ-UHFFFAOYSA-N
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Description

6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate is a chemical compound that features an anthracene moiety linked to a hexyl chain, which is further connected to a 2-methylprop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate typically involves the following steps:

    Formation of the Anthracene Derivative: The anthracene moiety is first functionalized to introduce a reactive group, such as a hydroxyl group, at the 9-position.

    Linking the Hexyl Chain: The functionalized anthracene is then reacted with a hexyl halide (e.g., hexyl bromide) under basic conditions to form the anthracen-9-yloxyhexane intermediate.

    Esterification: The final step involves the esterification of the anthracen-9-yloxyhexane with 2-methylprop-2-enoic acid (methacrylic acid) in the presence of a catalyst, such as sulfuric acid or a suitable esterification agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, may be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can target the double bonds in the 2-methylprop-2-enoate group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced forms of the ester group, potentially leading to alcohols.

    Substitution: Substituted esters with various nucleophiles.

Scientific Research Applications

6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate largely depends on its application:

    In Organic Electronics: The compound acts as an emitter or charge transport material, where its electronic structure facilitates the movement of electrons or holes.

    In Biological Applications: The anthracene moiety’s fluorescence is utilized for imaging, where it interacts with biological molecules and emits light upon excitation.

Comparison with Similar Compounds

Similar Compounds

    Anthracen-9-yl methacrylate: Similar structure but lacks the hexyl chain.

    2-(Anthracen-9-yl)benzothiazole: Contains an anthracene moiety but with a benzothiazole group instead of the hexyl ester.

Uniqueness

6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate is unique due to its combination of the anthracene moiety with a flexible hexyl chain and a reactive ester group. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in materials science and electronics.

Properties

CAS No.

345903-05-1

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

6-anthracen-9-yloxyhexyl 2-methylprop-2-enoate

InChI

InChI=1S/C24H26O3/c1-18(2)24(25)27-16-10-4-3-9-15-26-23-21-13-7-5-11-19(21)17-20-12-6-8-14-22(20)23/h5-8,11-14,17H,1,3-4,9-10,15-16H2,2H3

InChI Key

KQOHNGAEQRPWMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCCCOC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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